[4-(2-Methylbenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
[4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-methylbenzyl group and an isoxazole ring substituted with a 4-methylphenyl group, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with piperazine, the 2-methylbenzyl group is introduced through a nucleophilic substitution reaction.
Isoxazole Ring Formation: The isoxazole ring is synthesized separately, often through a cyclization reaction involving a nitrile oxide intermediate.
Coupling Reaction: The final step involves coupling the substituted piperazine and isoxazole rings through a methanone linkage, typically using a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone linkage to a methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylene derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: can be compared with other similar compounds, such as:
- [4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]ETHANONE
- [4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]PROPANE
These compounds share structural similarities but differ in the length and nature of the linkage between the piperazine and isoxazole rings. The unique properties of [4-(2-METHYLBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE arise from its specific methanone linkage, which influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-9-19(10-8-17)22-15-21(24-28-22)23(27)26-13-11-25(12-14-26)16-20-6-4-3-5-18(20)2/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
CVABRRDTNLYOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4C |
Origin of Product |
United States |
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